(3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate
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Overview
Description
(3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate is a complex organic compound that features a quinoline backbone with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methylphenyl and methylphenoxycarbonyl groups. Key steps may include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Functional Group Introduction: The methylphenyl group can be introduced via Friedel-Crafts alkylation, while the methylphenoxycarbonyl group can be added through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline backbone makes it a candidate for drug development, particularly for anti-malarial and anti-cancer agents.
Materials Science: Its unique structure could be useful in the design of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
tert-Butyl carbamate: This compound is used in palladium-catalyzed synthesis and has applications in organic building blocks.
2,2’-Bipyridyl: Known for its use as a ligand in metal ion chelation and transition metal catalysis.
Uniqueness
(3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate stands out due to its complex structure, which combines multiple functional groups and a quinoline backbone. This makes it versatile for various applications, from drug development to materials science.
Properties
IUPAC Name |
(3-methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c1-21-9-7-11-23(17-21)39-33(37)31-25-13-3-5-15-29(25)35-19-27(31)28-20-36-30-16-6-4-14-26(30)32(28)34(38)40-24-12-8-10-22(2)18-24/h3-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMNIYSSWRESLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)OC6=CC=CC(=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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